molecular formula C7H11BrO B12622907 (2R,3S)-2-Bromo-3-methylcyclohexan-1-one CAS No. 921770-71-0

(2R,3S)-2-Bromo-3-methylcyclohexan-1-one

Cat. No.: B12622907
CAS No.: 921770-71-0
M. Wt: 191.07 g/mol
InChI Key: JUAKSRQOOTYMMW-CAHLUQPWSA-N
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Description

(2R,3S)-2-Bromo-3-methylcyclohexan-1-one is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique stereochemistry, which includes a bromine atom and a methyl group attached to a cyclohexanone ring. The specific configuration of the compound, denoted by (2R,3S), indicates the spatial arrangement of these substituents, which is crucial for its reactivity and interactions in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-Bromo-3-methylcyclohexan-1-one typically involves the bromination of 3-methylcyclohexanone. One common method includes the use of bromine (Br2) in the presence of a solvent such as acetic acid. The reaction proceeds via the formation of a bromonium ion intermediate, which is then attacked by the nucleophilic site on the cyclohexanone ring, leading to the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-Bromo-3-methylcyclohexan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 3-methylcyclohexanone derivatives.

    Reduction Reactions: The carbonyl group in the compound can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) in polar solvents.

    Reduction: Reducing agents such as NaBH4 or LiAlH4 in solvents like ethanol or ether.

    Oxidation: Oxidizing agents like KMnO4 or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Substitution: 3-Methylcyclohexanone derivatives.

    Reduction: 3-Methylcyclohexanol.

    Oxidation: 3-Methylcyclohexanone carboxylic acid.

Scientific Research Applications

(2R,3S)-2-Bromo-3-methylcyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and fragrances.

Mechanism of Action

The mechanism of action of (2R,3S)-2-Bromo-3-methylcyclohexan-1-one involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the carbonyl group undergoes nucleophilic addition, leading to the formation of alcohols. The stereochemistry of the compound plays a crucial role in determining the outcome of these reactions, as it influences the spatial arrangement of the reactants and products.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-2-Bromo-3-methylcyclohexan-1-one: The enantiomer of the compound with opposite stereochemistry.

    2-Bromo-3-methylcyclohexanone: A compound with similar structure but without specific stereochemistry.

    3-Methylcyclohexanone: A related compound lacking the bromine substituent.

Uniqueness

(2R,3S)-2-Bromo-3-methylcyclohexan-1-one is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it valuable in asymmetric synthesis and in the study of stereochemical effects in various chemical and biological processes.

Properties

CAS No.

921770-71-0

Molecular Formula

C7H11BrO

Molecular Weight

191.07 g/mol

IUPAC Name

(2R,3S)-2-bromo-3-methylcyclohexan-1-one

InChI

InChI=1S/C7H11BrO/c1-5-3-2-4-6(9)7(5)8/h5,7H,2-4H2,1H3/t5-,7+/m0/s1

InChI Key

JUAKSRQOOTYMMW-CAHLUQPWSA-N

Isomeric SMILES

C[C@H]1CCCC(=O)[C@@H]1Br

Canonical SMILES

CC1CCCC(=O)C1Br

Origin of Product

United States

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